molecular formula C18H12FN3O2 B11063607 3-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxyquinoline

3-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxyquinoline

Cat. No.: B11063607
M. Wt: 321.3 g/mol
InChI Key: GHOZYHMNKHAWBW-UHFFFAOYSA-N
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Description

3-[5-(4-Fluorophenyl)-1,2,4-Oxadiazol-3-yl]-2-Quinolyl Methyl Ether is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core substituted with a 1,2,4-oxadiazole ring and a fluorophenyl group, making it a subject of interest for researchers in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-Fluorophenyl)-1,2,4-Oxadiazol-3-yl]-2-Quinolyl Methyl Ether typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline is then functionalized with the 1,2,4-oxadiazole ring and the fluorophenyl group through a series of reactions, including nucleophilic substitution and cyclization reactions. Common reagents used in these reactions include fluorobenzene, hydrazine derivatives, and various catalysts to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-Fluorophenyl)-1,2,4-Oxadiazol-3-yl]-2-Quinolyl Methyl Ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of fluorophenyl-substituted quinoline compounds.

Scientific Research Applications

3-[5-(4-Fluorophenyl)-1,2,4-Oxadiazol-3-yl]-2-Quinolyl Methyl Ether has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the search for new treatments for diseases such as cancer and neurological disorders.

    Industry: It can be used in the development of advanced materials with specific properties, such as fluorescence or conductivity, for use in electronics and other high-tech applications.

Mechanism of Action

The mechanism of action of 3-[5-(4-Fluorophenyl)-1,2,4-Oxadiazol-3-Yl]-2-Quinolyl Methyl Ether involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(4-Fluorophenyl)-1,2,4-Oxadiazol-3-Yl]-2-Quinolyl Methyl Ether is unique due to its combination of a quinoline core with a 1,2,4-oxadiazole ring and a fluorophenyl group. This structure imparts specific chemical and biological properties that make it valuable for a wide range of applications, from drug development to material science.

Properties

Molecular Formula

C18H12FN3O2

Molecular Weight

321.3 g/mol

IUPAC Name

5-(4-fluorophenyl)-3-(2-methoxyquinolin-3-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C18H12FN3O2/c1-23-18-14(10-12-4-2-3-5-15(12)20-18)16-21-17(24-22-16)11-6-8-13(19)9-7-11/h2-10H,1H3

InChI Key

GHOZYHMNKHAWBW-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=CC=CC=C2C=C1C3=NOC(=N3)C4=CC=C(C=C4)F

Origin of Product

United States

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